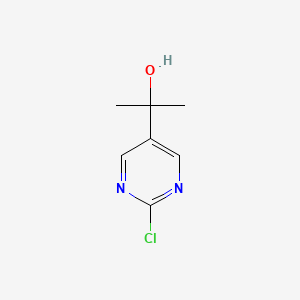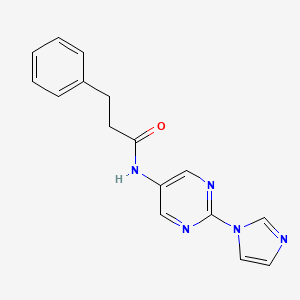![molecular formula C14H23NO5 B2477484 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)pyrrolidine-3-carboxylic acid CAS No. 2149185-87-3](/img/structure/B2477484.png)
1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)pyrrolidine-3-carboxylic acid” is a complex organic molecule. It’s a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . This compound is a proline derivative, which are often used in the synthesis of proteins .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring containing a nitrogen atom. It also contains several functional groups, including a carboxylic acid group, an ester group, and an ether group . The exact three-dimensional structure would depend on the specific stereochemistry of the molecule.Aplicaciones Científicas De Investigación
Supramolecular Structures and Hydrogen Bonding : The study of isomers of similar compounds, such as 3-(benzoxazol-2-yl)prop-2-enoic acid, reveals the importance of the coplanar arrangement of the carboxylic acid group and the double bond in these molecules. These structural features contribute to hydrogen bonding and π-π stacking interactions, which are essential in supramolecular chemistry (Trujillo-Ferrara et al., 2004).
Reactions with αβ-Unsaturated Acid Chlorides : Research on the reaction of similar compounds with αβ-unsaturated acid chlorides has shown the potential to create a variety of chemical structures, including carboxamides and dial compounds. These reactions are significant in the synthesis of complex organic molecules (Hickmott & Hopkins, 1968).
Redox-Annulations and Cyclic Amines : The redox-annulation of cyclic amines like pyrrolidine with α,β-unsaturated aldehydes and ketones demonstrates a method to produce ring-fused pyrrolines. These compounds have potential applications in synthetic chemistry and could be further modified for various uses (Kang et al., 2015).
Synthesis and Antioxidant Activity : Studies involving the synthesis of pyrrolidine-3-carboxylic acid derivatives have shown that these compounds possess potent antioxidant activities. This is crucial in the development of new medicinal molecules and in understanding the role of antioxidants in health (Tumosienė et al., 2019).
Synthesis of Novel Heterocyclic Compounds : The synthesis of novel pyrrolidin-2-ones and their derivatives demonstrates the versatility of these compounds in creating new, biologically active molecules. This aspect is particularly important in pharmaceutical research for developing new drugs (Rubtsova et al., 2020).
Synthesis of Carbapenem Antibiotics : Research into the synthesis of carbapenem antibiotics using pyrrolidine-1-carboxylic acid derivatives shows the significance of these compounds in developing new antibacterial agents, especially against Gram-positive and Gram-negative bacteria (Iso et al., 1996).
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-8-19-10-14(11(16)17)6-7-15(9-14)12(18)20-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGVPASIMFBWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(COCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2477403.png)


![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2477408.png)
![4-(4-Chlorophenyl)-3-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)isoxazole](/img/structure/B2477409.png)

![2-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2477411.png)


![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2477415.png)



![2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2477424.png)